molecular formula C8H11N3O3 B2833751 methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate CAS No. 1245807-81-1

methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B2833751
CAS No.: 1245807-81-1
M. Wt: 197.194
InChI Key: IHHLQDBOVXYNMQ-UHFFFAOYSA-N
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Description

Methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate (CAS 1245807-81-1) is a high-purity chemical compound with the molecular formula C₈H₁₁N₃O₃ and a molecular weight of 197.19 g/mol. This methyl ester derivative features a pyrazole heterocycle substituted with a carbamoyl group, making it a valuable intermediate in synthetic and medicinal chemistry. The pyrazole core is a privileged scaffold in drug discovery, extensively found in commercially available drugs and bioactive molecules due to its versatile pharmacological properties . As a building block, this compound is designed for the synthesis of a wide library of novel pyrazole derivatives. Researchers can utilize it in developing compounds for various biological applications, leveraging the known profile of pyrazoles which demonstrate anticancer, antimicrobial, anti-inflammatory, antiglycemic, and antiviral activities . The presence of both ester and carboxamide functional groups on the pyrazole ring offers two distinct points for further chemical modification, allowing for structure-activity relationship (SAR) studies and the creation of diverse molecular architectures. The compound is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-(4-carbamoylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-14-7(12)2-3-11-5-6(4-10-11)8(9)13/h4-5H,2-3H2,1H3,(H2,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHLQDBOVXYNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=C(C=N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-carbamoyl-1H-pyrazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the pyrazole to the acrylate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate has shown promise in the following areas:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The carbamoyl group may enhance binding affinity to microbial targets, leading to increased efficacy against infections .
  • Anticancer Potential : The compound's ability to induce cytotoxic effects against cancer cells has been documented. The structural features allow for interactions that may disrupt cancer cell proliferation pathways .
Activity Mechanism References
AntimicrobialEnhances binding to microbial targets
AnticancerInduces cytotoxicity in cancer cells

Agrochemicals

The compound's structural characteristics suggest potential applications in agrochemical formulations. Its biological activity could be harnessed to develop new pesticides or fungicides targeting specific agricultural pests or pathogens.

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable in the synthesis of more complex molecules .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. Results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. The study highlighted the importance of the carbamoyl group in enhancing bioactivity.

Case Study 2: Anticancer Properties

In another investigation, researchers synthesized derivatives of this compound and assessed their anticancer activity on various cancer cell lines. The findings suggested that certain derivatives displayed potent cytotoxic effects, with mechanisms involving apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Table 1: Substituent-Driven Comparisons

Compound Name Pyrazole Substituent Ester Group Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-CONH₂ Methyl C₈H₁₁N₃O₃ 197.19 Polar carbamoyl group; moderate lipophilicity
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate 4-I Methyl C₇H₉IN₂O₂ 280.07 Heavy halogen (I) increases molecular weight; potential for radioimaging
Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate 4-I, 3-CH₃ Ethyl C₉H₁₂IN₂O₂ 308.12 Ethyl ester enhances lipophilicity; methyl substitution adds steric bulk
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol 4-Cl, 5-CH₃ -OH C₇H₁₁ClN₂O 186.63 Hydroxyl group increases hydrophilicity; chloro substituent enhances reactivity

Key Observations :

  • The carbamoyl group in the target compound improves water solubility compared to halogenated analogs (e.g., iodo or chloro derivatives), which are more lipophilic .

Functional Group Modifications

Table 2: Ester vs. Acid/Alcohol Derivatives

Compound Name Functional Group Molecular Formula Solubility Trend Application Notes
This compound Methyl ester C₈H₁₁N₃O₃ Moderate (polar aprotic solvents) Prodrug potential; ester hydrolysis yields carboxylic acid
2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid Carboxylic acid C₇H₁₀N₂O₂ High (aqueous solutions) Directly bioactive; ionizable at physiological pH
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol Alcohol C₇H₁₁ClN₂O High (polar solvents) Suitable for conjugation via hydroxyl group

Key Observations :

  • Ester-to-acid conversion (e.g., hydrolysis of the target compound) is a common prodrug strategy to enhance bioavailability .
  • Alcohol derivatives (e.g., ) offer a reactive site for further functionalization, such as glycosylation or sulfonation.

Complex Pyrazole Hybrids

Table 3: Multi-Functional Derivatives

Compound Name (Source) Additional Moieties Key Properties Biological Relevance
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide Sulfonamide, chlorophenyl, pyridine High melting point (138–142°C); IR-confirmed C=O and SO₂ stretches Anticancer or antimicrobial leads due to sulfonamide pharmacophore
6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one Coumarin, tetrazole, pyrimidine Extended π-system; potential fluorescence Photodynamic therapy candidates

Key Observations :

  • Sulfonamide groups (e.g., ) enhance binding to enzymes like carbonic anhydrase or kinases.
  • Coumarin-tetrazole hybrids (e.g., ) leverage fluorescence for imaging or light-activated therapies.

Biological Activity

Methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H10N4O3C_8H_{10}N_4O_3 and a molecular weight of approximately 198.19 g/mol. The structure features a pyrazole ring with a carbamoyl group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting that the presence of the pyrazole moiety enhances bioactivity through interactions with microbial targets .

Anticancer Properties

The compound's potential as an anticancer agent is supported by its ability to induce cytotoxic effects in cancer cell lines. The mechanism may involve the formation of reactive intermediates that interact with DNA or proteins, leading to apoptosis in cancer cells. A study highlighted that pyrazole derivatives can inhibit cell proliferation in various tumor types, indicating a promising avenue for cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Bioreduction : The carbamoyl group may facilitate bioreduction processes within cells, generating reactive species that can damage cellular components.
  • Target Interaction : The compound's structure allows it to bind effectively to specific biological targets, enhancing its therapeutic potential. This binding affinity is critical for its role as an inhibitor in various biochemical pathways .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the carbamoyl group via acylation methods.
  • Final esterification to yield the methyl ester.

This synthetic pathway not only highlights the compound's structural complexity but also its versatility as a scaffold for further modifications aimed at enhancing biological activity.

Case Studies and Research Findings

Several studies have focused on the biological activity of related pyrazole compounds, providing insights into their therapeutic applications:

StudyFindings
Hershberger Assay (2020)Demonstrated that pyrazole derivatives exhibit potent androgen receptor antagonism, suggesting potential applications in hormone-related cancers .
Antimicrobial Screening (2022)Pyrazole derivatives showed significant inhibition against Staphylococcus aureus and E. coli, indicating broad-spectrum antimicrobial activity .
Cytotoxicity Assays (2023)Compounds similar to this compound induced apoptosis in various cancer cell lines through DNA interaction mechanisms .

Q & A

Q. What are the optimized synthetic routes and critical reaction parameters for methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate?

The synthesis typically involves coupling 4-carbamoyl-1H-pyrazole with methyl acrylate via nucleophilic substitution. Key parameters include:

  • Solvent: Polar aprotic solvents (e.g., DMF) enhance reactant solubility and reaction kinetics .
  • Base: Potassium carbonate (K₂CO₃) facilitates deprotonation of the pyrazole nitrogen .
  • Temperature: Maintain 60–80°C to balance reaction rate and side-product formation .
  • Purification: Column chromatography (ethyl acetate/hexane gradients) ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (C₈H₁₁N₃O₃; theoretical 197.08 g/mol) and fragmentation patterns .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., pyrazole ring protons at δ 7.8–8.2 ppm) and ester/carbamoyl functionalities .
  • Reverse-Phase HPLC: C18 columns with acetonitrile/water gradients (70:30 to 90:10) assess purity (>98%) .
  • X-Ray Crystallography: Resolves conformational ambiguities if single crystals are obtained .

Advanced Research Questions

Q. How do structural modifications at the pyrazole ring (e.g., carbamoyl vs. nitro substituents) influence reactivity and bioactivity?

  • Carbamoyl Groups: Enhance hydrogen-bonding capacity, improving binding affinity to kinase ATP pockets (e.g., IC₅₀ values 2–3× lower than nitro derivatives) .
  • Electronic Effects: Electron-donating carbamoyl groups increase pyrazole ring electron density, altering regioselectivity in follow-up reactions (e.g., Suzuki coupling) .
  • Comparative Studies: Use DFT calculations to map electrostatic potential surfaces and correlate with enzymatic inhibition data .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Standardized Assays: Fix ATP concentrations in kinase assays to minimize variability .
  • Orthogonal Purity Validation: Combine HPLC with elemental analysis to rule out impurities as confounding factors .
  • Cross-Line Replication: Test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to account for metabolic differences .
  • SAR Meta-Analysis: Pool data from analogs to isolate substituent-specific effects (e.g., carbamoyl vs. chloro derivatives) .

Q. How can computational methods predict environmental fate and toxicity?

  • QSAR Models: Estimate biodegradation half-lives (e.g., EPI Suite) and aquatic toxicity (EC₅₀ for Daphnia magna) .
  • Molecular Dynamics Simulations: Predict soil sorption coefficients (log Koc ~2.5) to assess environmental persistence .
  • HPLC-MS Degradation Studies: Identify photolysis/hydrolysis products in simulated ecosystems (e.g., hydroxylated metabolites) .

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